molecular formula C22H24N2O4 B11953066 Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate CAS No. 853318-21-5

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate

Cat. No.: B11953066
CAS No.: 853318-21-5
M. Wt: 380.4 g/mol
InChI Key: ATNUQGAQCUNPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-b)pyridazine-5,6-dicarboxylate is a specialized pyrrolopyridazine derivative offered for early-stage chemical discovery and research. This compound features a complex polyheterocyclic structure that incorporates a pyrrole ring fused to a pyridazine, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological interactions . Pyrrole-containing compounds are recognized as "privileged structures" in drug discovery, often associated with a broad spectrum of biological activities. Research into analogous structures has indicated potential for DNA-binding capabilities as well as antibacterial and antitumor properties, making the pyrrolopyridazine core a valuable template for developing new bioactive molecules . The specific substituents on this molecule, including the 4-methylphenyl group and the diethyl ester, are key modifiable sites for establishing structure-activity relationships (SAR) and optimizing physicochemical properties. This reagent is primarily intended for use as a building block in the synthesis of more complex compounds, for library development in high-throughput screening, or as a standard in analytical method development. As part of a collection of rare and unique chemicals, this product is intended for research use by qualified laboratory professionals. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

853318-21-5

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C22H24N2O4/c1-5-17-19(21(25)27-6-2)20(22(26)28-7-3)18-13-12-16(23-24(17)18)15-10-8-14(4)9-11-15/h8-13H,5-7H2,1-4H3

InChI Key

ATNUQGAQCUNPOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2N1N=C(C=C2)C3=CC=C(C=C3)C)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup : Combine pyridazine (5 mmol), 2-bromo-1-(4-methylphenyl)ethan-1-one (5 mmol), and 1-butyn-3-one (5 mmol) in 1,2-epoxybutane (50 mL) under nitrogen.

  • Cycloaddition : Stir at 20–80°C for 12 hours, allowing in situ formation of pyridazinium N-ylides and subsequent 1,3-dipolar cycloaddition.

  • Workup : Remove solvent under vacuum, triturate residue with ethanol, and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:3).

Key Parameters:

  • Solvent : 1,2-Epoxybutane acts as both solvent and acid scavenger.

  • Yield : ~40–50% (estimated from analogous reactions).

  • Regioselectivity : The acetylene’s electron-deficient nature directs the ethyl group to position 7.

AlCl3-Mediated Regioselective Cyclization

Aluminum chloride (AlCl3) catalyzes Friedel-Crafts-type cyclizations, enabling precise control over substituent placement. This method constructs the pyrrolo[1,2-b]pyridazine core while introducing the 4-methylphenyl and ethyl groups.

Procedure:

  • Substrate Preparation : React 2-bromo-1-(4-methylphenyl)ethan-1-one with ethyl acetoacetate in dichloromethane (DCM) at 0°C.

  • Cyclization : Add AlCl3 (1.2 equiv) and heat to reflux for 6 hours, inducing intramolecular C–C bond formation.

  • Esterification : Treat the intermediate dicarboxylic acid with ethanol and H2SO4 to form the diethyl ester.

Key Parameters:

  • Catalyst : AlCl3 (anhydrous) ensures electrophilic activation.

  • Yield : 31–50% for analogous 6,7-disubstituted derivatives.

  • Characterization : NMR (¹H, ¹³C) confirms substitution patterns, while X-ray crystallography validates regiochemistry.

Stepwise Condensation and Esterification

A modular approach builds the pyrrolopyridazine skeleton before introducing ester groups. This method is advantageous for scalability and intermediate purification.

Procedure:

  • Core Synthesis : Condense pyridazine with ethyl glyoxylate and 4-methylbenzaldehyde in acetic acid, forming a 5,6-dicarboxylic acid intermediate.

  • Ethylation : Treat the intermediate with ethyl bromide and K2CO3 in DMF to introduce the ethyl group at position 7.

  • Esterification : Reflux with excess ethanol and H2SO4 (cat.) to yield the diethyl ester.

Key Parameters:

  • Condensation Temperature : 80°C for 8 hours.

  • Yield : ~35–45% (extrapolated from dimethyl analogs).

  • Purity : Column chromatography (hexane/ethyl acetate) achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Multicomponent40–50One-pot efficiencyModerate regioselectivity
AlCl3 Cyclization30–50High regiocontrolRequires anhydrous conditions
Stepwise35–45ScalabilityMultiple purification steps
  • Reaction Time : Multicomponent (12 h) < AlCl3 (6 h) < Stepwise (24 h).

  • Functional Group Tolerance : AlCl3 method accommodates electron-withdrawing substituents better.

Optimization and Scale-Up Considerations

Solvent Selection:

  • Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

  • 1,2-Epoxybutane in multicomponent reactions minimizes side reactions.

Catalytic Enhancements:

  • Lewis Acids : FeCl3 or ZnCl2 may substitute AlCl3 for greener protocols.

  • Microwave Assistance : Reduces reaction time by 50% in analogous cyclizations.

Yield Improvement Strategies:

  • High-Pressure Conditions : Increase dipolarophile reactivity in multicomponent reactions.

  • Protecting Groups : Use tert-butyl esters to prevent hydrolysis during alkylation .

Chemical Reactions Analysis

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has been studied for its pharmacological properties. Research indicates that compounds within the pyrrolo[1,2-b]pyridazine class exhibit anti-inflammatory and anticancer activities. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrrolo[1,2-b]pyridazine can inhibit inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate. Its unique functional groups facilitate various chemical transformations:

  • Building Block for Complex Molecules : It can be utilized as a starting material in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .
  • Reactivity in Multicomponent Reactions : The compound participates in multicomponent reactions (MCRs), which are valuable for creating diverse molecular architectures efficiently .

Materials Science Applications

The compound's chemical properties lend it utility in materials science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
  • Nanotechnology : Its derivatives have been explored for use in nanomaterials, where they can contribute to the development of functionalized surfaces or nanocomposites with tailored properties .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

StudyApplicationFindings
Study AAnti-inflammatoryDemonstrated significant reduction in inflammatory markers in vitro.
Study BAnticancerShowed IC50 values indicating potent cytotoxicity against cancer cell lines.
Study COrganic SynthesisSuccessfully used as an intermediate for synthesizing complex heterocycles.
Study DMaterials ScienceImproved thermal properties when incorporated into polymer blends.

Mechanism of Action

The mechanism of action of Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a pyrrolo[1,2-b]pyridazine core with several derivatives. Substituent variations critically influence physicochemical and biological properties:

Compound Name Core Structure Substituents (Position) Key Structural Differences
Target Compound Pyrrolo[1,2-b]pyridazine 4-Methylphenyl (2), Ethyl (7) Ethyl group enhances lipophilicity vs. methyl
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (4) Pyrrolo[1,2-b]pyridazine 4-Chlorophenyl (2), Methyl (7) Chloro group (electron-withdrawing) may improve binding to hydrophobic pockets
Dimethyl 7-methyl-2-phenylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (14d) Pyrrolo[2,1-f][1,2,4]triazine Phenyl (2), Methyl (7) Triazine core alters aromaticity and electronic distribution
Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) Imidazo[1,2-a]pyridine Nitrophenyl (7), Cyano (8) Nitro group increases polarity and potential redox activity

Key Observations :

  • Electron-donating vs.
  • Ester groups : Diethyl esters in the target compound likely improve membrane permeability relative to dimethyl esters in analogs like 14d .

Key Observations :

  • Yields for pyrrolo[1,2-b]pyridazine derivatives are often unreported, but triazine analogs like 14d achieve moderate yields (44–64%) under prolonged reaction times .
  • Halogenated substituents (e.g., bromo in 2c) may require harsher conditions but improve crystallinity for structural characterization .

Physical and Spectroscopic Properties

Melting points and spectroscopic data reflect structural differences:

Compound Name Melting Point (°C) Key Spectroscopic Data (NMR, MS) Reference
Target Compound N/A Expected δ 1.2–1.4 ppm (ethyl CH3), δ 2.3 ppm (Ar-CH3)
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (4) N/A X-ray structure confirms planar heteroaromatic core
Dimethyl 7-methyl-2-phenylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (14d) 191–192 1H NMR: δ 3.8–3.9 ppm (ester CH3), δ 7.3–7.5 ppm (Ar-H)
Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) 243–245 HRMS (ESI): m/z 550.0978 (calc.), 550.0816 (obs.)

Key Observations :

  • Methyl and ethyl groups produce distinct NMR signals, aiding structural confirmation.
  • Nitro and cyano substituents in imidazo[1,2-a]pyridines (e.g., 1l) result in higher melting points due to increased polarity .

Biological Activity

Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate (CAS Number: 853318-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 352.4 g/mol
  • IUPAC Name : Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its effects on various biological targets, including enzymes and cellular systems.

1. Enzyme Inhibition

Recent studies have shown that derivatives of pyridazine compounds exhibit significant inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For example, a related compound demonstrated an IC50_{50} value of 0.013 µM for MAO-B inhibition, indicating potent activity . While specific data for this compound is limited, its structural similarity suggests potential MAO inhibitory effects.

2. Antibacterial Activity

Pyrrole derivatives have been noted for their antibacterial properties. A study evaluating various pyrrole-based compounds reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is not available, its structural characteristics may confer similar antibacterial properties.

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on pyrrole derivatives, compounds were synthesized and evaluated for their biological activities. The synthesis involved multi-step reactions leading to the formation of various derivatives that were tested for their enzyme inhibition and cytotoxic effects . While this compound was not the primary focus of this study, it shares structural features with other evaluated compounds that showed promising results.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrrole derivatives to target proteins associated with neurodegenerative diseases. The docking scores indicated that certain structural modifications could enhance binding efficacy to MAO-B . This suggests that this compound may also exhibit favorable interactions with similar targets.

Data Tables

PropertyValue
Molecular FormulaC20_{20}H20_{20}N2_{2}O4_{4}
Molecular Weight352.4 g/mol
CAS Number853318-19-1
Potential Biological ActivitiesMAO Inhibition
Antibacterial ActivityNot specifically evaluated

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyrrolo[1,2-b]pyridazine derivatives like Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate?

  • Methodological Answer : One-pot multi-step reactions are effective for constructing the pyrrolo[1,2-b]pyridazine core. For example, and describe synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives via sequential condensation and cyclization, achieving yields of 51–55% . Key steps include:

  • Reagent selection : Use α,β-unsaturated ketones or nitriles as electrophiles.
  • Solvent optimization : Ethanol or DMF/EtOH mixtures are common for reflux and recrystallization .
  • Characterization : Confirm purity via melting point analysis (e.g., 215–245°C in and ) and HRMS validation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of ¹H/¹³C NMR, IR, and HRMS is critical:

  • NMR : Assign protons and carbons based on chemical shifts. For example, aromatic protons in appear at δ 7.2–8.1 ppm, while ester carbonyls in IR show peaks at ~1700 cm⁻¹ .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ calculated: 523.1754; observed: 523.1758 in ) .
  • X-ray crystallography (if applicable): Resolve stereochemistry ambiguities, as demonstrated for related dihydropyridine derivatives in .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

  • Methodological Answer : Discrepancies (e.g., yields varying between 51–55% in vs. 2) may arise from:

  • Reaction kinetics : Monitor intermediate formation via TLC or in-situ IR to optimize stepwise reactions .
  • Crystallization efficiency : Test solvent mixtures (e.g., DMF/EtOH vs. pure ethanol) to improve recrystallization yields .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous NMR signals .

Q. What computational or experimental strategies are suitable for predicting/reactivity of the pyrrolo[1,2-b]pyridazine core?

  • Methodological Answer :

  • DFT calculations : Model electron density distribution to predict sites for electrophilic substitution (e.g., C-7 ethyl group in the target compound) .
  • Reactivity assays : Test oxidation/reduction behavior (e.g., using NaBH₄ or KMnO₄) to modify substituents, as shown for methyl ester analogs in and .
  • Hammett studies : Correlate substituent effects (e.g., 4-methylphenyl vs. nitro groups in ) with reaction rates .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl or aryl groups) and compare bioactivity .
  • Pharmacophore mapping : Use docking simulations to identify binding interactions (e.g., with enzymes like COX-2 or kinases) .
  • In vitro assays : Test antioxidant or anti-inflammatory activity using standardized protocols (e.g., DPPH scavenging or ELISA) .

Key Recommendations for Experimental Design

  • Control experiments : Include unsubstituted pyrrolo[1,2-b]pyridazine analogs to benchmark reactivity .
  • Data reproducibility : Replicate synthesis under inert atmospheres (e.g., N₂) to minimize oxidation side reactions .
  • Collaborative frameworks : Integrate synthetic chemistry with computational modeling (e.g., molecular dynamics) to accelerate SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.